Gallium(III) sulfate hydrate
Overview
Description
Synthesis Analysis
The synthesis of Gallium(III) compounds, such as Gallium(III) tetraphenylporphyrinates containing anionic sulfur ligands, provides insight into the complex formation and stability of Gallium(III) in various states. These compounds serve as models for understanding the coordination and electronic structures of Gallium(III) complexes, highlighting the synthetic routes to achieve stable Gallium(III) configurations in different chemical environments (Meininger et al., 2016).
Molecular Structure Analysis
The molecular structure of hydrated Gallium(III) ions has been studied through large-angle X-ray scattering (LAXS) and extended X-ray absorption fine structure (EXAFS) techniques. These studies reveal the coordination environment of Gallium(III) ions in aqueous solutions, showing a six-water molecule coordination that is crucial for understanding the hydration and structural properties of Gallium(III) sulfate hydrate in solution (Lindqvist-Reis et al., 1998).
Chemical Reactions and Properties
Research on Gallium(III)-containing heteropolytungstates highlights the chemical reactivity and potential catalytic properties of Gallium(III) complexes. These studies provide insights into the hydrolytic activities of Gallium(III) compounds towards phosphoester and phosphoanhydride bond cleavage, demonstrating the chemical versatility and reactivity of Gallium(III)-based materials (Kandasamy et al., 2016).
Physical Properties Analysis
The formation process of hydrous Gallium(III) oxide particles through hydrolysis at elevated temperatures reveals important physical properties of Gallium(III) compounds. The study of the reaction kinetics and the role of sulfate ions in particle formation provides valuable information on the synthesis and stabilization of Gallium(III) oxide particles, which is relevant for the understanding of Gallium(III) sulfate hydrate's physical properties (Hamada et al., 1986).
Chemical Properties Analysis
The interaction of Gallium(III) with 8-hydroxyquinoline in water and sodium dodecyl sulfate solution sheds light on the chemical properties of Gallium(III) complexes, including binding kinetics and equilibrium studies. This research provides a deeper understanding of the chemical behavior of Gallium(III) in various environments, which is crucial for the development of extraction and separation technologies involving Gallium(III) compounds (Biver et al., 2009).
Safety And Hazards
properties
IUPAC Name |
digallium;trisulfate;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ga.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNGAUGWXGMLDK-UHFFFAOYSA-H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ga+3].[Ga+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ga2H2O13S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gallium(III) sulfate hydrate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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